4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione is a complex organic compound that features both oxirane (epoxide) and triazolidine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of a triazolidine derivative with an epoxide precursor. One common method involves the reaction of 4-methyl-1,2,4-triazolidine-3,5-dione with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The triazolidine ring can be reduced under specific conditions.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of reduced triazolidine derivatives.
Substitution: Formation of substituted triazolidine derivatives with various functional groups.
Scientific Research Applications
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as epoxy resins and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or therapeutic effects. The triazolidine ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having oxirane rings but lacks the triazolidine functionality.
4,4’-Methylenebisphenol diglycidyl ether: Another compound with oxirane rings, used in epoxy resin production.
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Shares structural similarities but differs in the core structure.
Uniqueness
The combination of these functionalities makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
81779-10-4 |
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Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-methyl-1,2-bis(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H13N3O4/c1-10-8(13)11(2-6-4-15-6)12(9(10)14)3-7-5-16-7/h6-7H,2-5H2,1H3 |
InChI Key |
SZJJDASHSUBSJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(N(C1=O)CC2CO2)CC3CO3 |
Origin of Product |
United States |
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